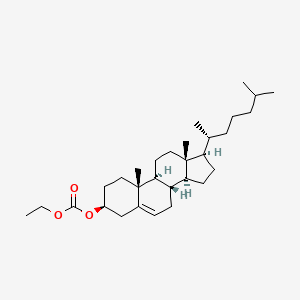

Cholesterol Ethyl Carbonate

説明

Historical Discoveries Pertaining to Sterols and Carbonates

Early Isolation and Structural Elucidation of Cholesterol

The history of cholesterol research dates back to 1769, when François Poulletier de la Salle first identified solid cholesterol in gallstones. escardio.orgwikipedia.org However, his work was not widely disseminated. It was not until 1815 that the French chemist Michel Eugène Chevreul independently rediscovered the compound, naming it "cholesterine," derived from the Greek words chole (bile) and stereos (solid). escardio.orglipid.orgnih.gov

The structural elucidation of cholesterol proved to be a formidable challenge for organic chemists for many decades. nobelprize.org In the mid-19th century, Rudolf Virchow observed the presence of cholesterol in the arterial walls of individuals who had died from occlusive vascular diseases, hinting at its physiological significance. wikipedia.org The correct molecular formula, C27H46O, was described in 1888 by Friedrich Reinitzer. escardio.org The complex four-ring structure of cholesterol was eventually determined in 1932 by Heinrich Wieland and Adolf Windaus, a monumental achievement that earned them Nobel Prizes in Chemistry in 1927 and 1928, respectively, for their extensive work on sterols. lipid.orgnih.gov

Evolution of Cholesterol Chemistry and Related Derivatives

Following the determination of its structure, research into the chemistry of cholesterol and its derivatives expanded significantly. Scientists began to explore the modification of cholesterol's structure to create new compounds with diverse properties. nih.gov A major area of focus has been the esterification of the hydroxyl group at the 3-position of the cholesterol molecule. slideshare.net

The development of statins in the 1970s, which inhibit the enzyme HMG-CoA reductase in the cholesterol biosynthesis pathway, marked a significant milestone in cholesterol-related pharmacology. wikipedia.orgmdpi.com While not directly related to cholesterol ethyl carbonate, this discovery highlighted the therapeutic potential of modifying cholesterol metabolism and spurred further interest in cholesterol derivatives. wikipedia.org The synthesis of various cholesterol derivatives, including esters and carbonates, has been driven by the desire to create novel materials and bioactive compounds. nih.govnih.gov These derivatives often exhibit unique physical and chemical properties, such as forming liquid crystals. wikipedia.orgwisc.edu

Milestones in Carbonate Chemistry Relevant to Sterol Derivatization

The synthesis of organic carbonates has a rich history, with early methods often relying on the use of phosgene (B1210022), a toxic reagent. researchgate.net A significant milestone in carbonate chemistry has been the development of greener, phosgene-free synthetic routes. researchgate.netrsc.org One of the key advancements is the use of carbon dioxide (CO2) as a C1 building block for carbonate synthesis. rsc.org This approach is not only more environmentally friendly but also utilizes a readily available and inexpensive starting material.

The reaction of CO2 with alcohols to form organic carbonates has been a subject of intense research. frontiersin.org Another important development has been the synthesis of cyclic and linear carbonates through various catalytic processes. mdpi.com These advancements in carbonate chemistry have provided the necessary tools for the derivatization of sterols like cholesterol, enabling the synthesis of compounds such as this compound. The reaction of an alcohol, like cholesterol, with a source of the carbonate group is the fundamental step in forming a cholesterol carbonate derivative.

Academic Significance of Cholesteryl Carbonate Derivatives

Role of Cholesteryl Moieties in Advanced Materials Science

Cholesteryl moieties, including those found in this compound, play a crucial role in the field of advanced materials science, primarily due to their ability to form liquid crystals. wikipedia.orgbiosynth.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Cholesteric liquid crystals, formed by chiral molecules like cholesterol derivatives, exhibit a helical structure that gives them unique optical properties. wikipedia.org

These properties are highly sensitive to temperature, making cholesteryl carbonate derivatives useful in applications such as thermochromic liquid crystals, which change color with temperature. wisc.edu They are also used in the fabrication of photonic crystals and as components in liquid crystal displays (LCDs). wikipedia.orgbiosynth.com The self-assembling nature of these molecules, driven by the shape and chirality of the cholesteryl group, allows for the creation of highly ordered structures with tailored optical and electronic properties. pnas.orgacs.org

Interdisciplinary Research Landscape

The study of cholesteryl carbonate derivatives sits (B43327) at the intersection of several scientific disciplines, including chemistry, materials science, and biology. nih.govontosight.ailums.edu.pk Chemists are focused on the synthesis of new cholesterol derivatives with specific functionalities. nih.govnih.gov Materials scientists investigate the physical properties of these compounds, particularly their liquid crystalline behavior, and develop applications for them in areas like display technology and smart materials. biosynth.comontosight.ai

Structure

3D Structure

特性

分子式 |

C30H50O3 |

|---|---|

分子量 |

458.7 g/mol |

IUPAC名 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] ethyl carbonate |

InChI |

InChI=1S/C30H50O3/c1-7-32-28(31)33-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 |

InChIキー |

VARVSEQINPNKDM-NXUCFJMCSA-N |

異性体SMILES |

CCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

正規SMILES |

CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

製品の起源 |

United States |

Synthesis Methodologies of Cholesterol Ethyl Carbonate and Analogues

Precursor Synthesis and Derivatization Strategies

The foundation for synthesizing many cholesterol derivatives, including carbonates, is the preparation of a highly reactive precursor. This strategy facilitates subsequent reactions by providing a good leaving group at the 3β-position of the steroid nucleus.

Cholesteryl chloroformate is a critical intermediate for the synthesis of a wide array of cholesterol derivatives, including carbonates and carbamates. dtu.dkbiosynth.comchemicalbook.com Its preparation involves the reaction of cholesterol with a phosgene (B1210022) equivalent. A common and effective method utilizes triphosgene (B27547) in the presence of a base.

In a typical procedure, cholesterol is dissolved in a solvent such as dichloromethane (B109758), along with a tertiary amine base like triethylamine (B128534). google.com A solution of triphosgene in dichloromethane is then added dropwise to the cholesterol solution. google.com The triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the formation of the cholesteryl chloroformate product. This method is favored over the use of phosgene gas due to the comparative safety and ease of handling of solid triphosgene. researchgate.netkobe-u.ac.jp

The cholesterol molecule possesses a single hydroxyl group at the C-3 position, specifically in the beta (β) configuration. This 3β-hydroxyl group is the primary site for chemical modification and the key to forming carbonate derivatives. dtu.dk Its equatorial position on the A-ring of the steroid nucleus makes it sterically accessible for reactions. By converting this alcohol functional group into a chloroformate, its reactivity is significantly enhanced. The chloroformate group is an excellent acylating agent, readily reacting with nucleophiles like alcohols (to form carbonates) or amines (to form carbamates) under mild conditions. cdnsciencepub.com This two-step strategy—activation of the hydroxyl group to a chloroformate, followed by reaction with a nucleophile—is a versatile and widely employed method for creating a diverse range of cholesterol-based compounds. dtu.dk

Direct Synthetic Routes for Cholesterol Ethyl Carbonate

While the specific synthesis of this compound is not extensively detailed in peer-reviewed literature, its structure and the existence of numerous other cholesteryl carbonates suggest well-established synthetic pathways. googleapis.comtcichemicals.combiosynth.combiosynth.com The most probable methods involve standard organic reactions such as esterification and transcarbonatation.

The most direct and conventional route to this compound is the reaction of the precursor, cholesteryl chloroformate, with ethanol (B145695). In this esterification reaction, the ethanol acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. The chloride ion is displaced, and a proton is lost from the ethanol, resulting in the formation of the ethyl carbonate linkage. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.

An alternative approach is through a transcarbonatation (or transesterification) reaction. This method would involve reacting cholesterol directly with diethyl carbonate. Such reactions are typically catalyzed by a base or an organometallic compound. mdpi.comresearchgate.net The equilibrium of the reaction can be shifted toward the product by using an excess of diethyl carbonate or by removing the ethanol byproduct as it forms. researchgate.netchula.ac.th While widely used for other alcohols like glycerol, the application of this specific method to cholesterol is less common but remains a viable synthetic strategy. mdpi.comresearchgate.net

Below is a table summarizing the reaction conditions for the synthesis of DC-Cholesterol from cholesteryl chloroformate, which illustrates the parameters that would be optimized for the synthesis of this compound. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Cholesteryl Chloroformate, N,N-Dimethylethylenediamine | google.com |

| Solvent | Dichloromethane (DCM) | google.com |

| Temperature | Reaction cooled to ~0°C initially, then allowed to warm to 30°C | google.com |

| Reaction Time | Addition over ~30 minutes, followed by stirring for 30 minutes | google.com |

| Workup | Washing with demineralized water and brine solution, drying over anhydrous sodium sulphate | google.com |

Table 1: Representative reaction conditions for the synthesis of a cholesteryl carbamate, analogous to the synthesis of this compound.

Synthesis of Polymeric Cholesterol Carbonate Monomers

Cholesterol derivatives are frequently incorporated into polymers to impart unique properties such as biocompatibility and the ability to form liquid crystalline phases. researchgate.net The synthesis of monomers suitable for polymerization often involves creating a cholesterol derivative with a polymerizable functional group, such as a cyclic carbonate.

A straightforward, two-step synthesis for a cholesterol-functionalized 8-membered cyclic carbonate monomer has been reported. nih.govrsc.org This process begins with the reaction of cholesteryl chloroformate with diethanolamine (B148213) (DEA) in a tetrahydrofuran (B95107) (THF)-water solvent mixture, using sodium carbonate as a base. nih.gov This initial step yields a cholesterol-functionalized diol intermediate.

Cholesterol-Functionalized Cyclic Carbonates (e.g., Chol-8m)

A straightforward and scalable two-step synthesis has been developed for cholesterol-functionalized aliphatic N-substituted 8-membered cyclic carbonates, denoted as Chol-8m. nih.govrsc.orgresearchgate.net This process utilizes commercially available and low-cost starting materials. nih.gov

The synthesis begins with the reaction of diethanolamine (DEA) with cholesteryl chloroformate. nih.govnih.gov This initial step leverages the difference in reactivity between amines and alcohols, allowing for a chemo-selective reaction where the amine reacts with the chloroformate without the need for protecting the alcohol groups. nih.gov The reaction is typically conducted in a solvent mixture such as tetrahydrofuran (THF) and water, in the presence of a base like sodium carbonate (Na₂CO₃), to yield a cholesterol-functionalized diol. nih.gov

In the second step, the resulting diol undergoes an intramolecular cyclization to form the target 8-membered cyclic carbonate monomer, Chol-8m. nih.gov This method provides an efficient route to multigram quantities of the functionalized monomer, which is essential for the development of degradable polymers for various applications. nih.govnih.gov

Organocatalytic Ring-Opening Polymerization (ROP) of Functionalized Monomers

Organocatalytic ring-opening polymerization (ROP) has emerged as a powerful, metal-free method for polymerizing cyclic monomers like Chol-8m. nist.govresearchgate.net This technique offers excellent control over the polymerization process, leading to well-defined polymers with predictable molecular weights and narrow dispersity. researchgate.netnih.gov

The Chol-8m monomer can be readily polymerized via organocatalytic ROP to produce well-defined block copolymers. nih.govrsc.orgresearchgate.net For instance, using a macroinitiator such as polyethylene (B3416737) glycol monomethyl ether (mPEG-OH), amphiphilic diblock copolymers can be synthesized. nih.gov The polymerization is initiated from the hydroxyl end of the mPEG, leading to the growth of a polycarbonate block functionalized with cholesterol side chains. nih.govnih.gov This approach is versatile and has been a primary focus in polymer chemistry for creating polymers from cyclic esters and carbonates. researchgate.netrsc.org The thermodynamics of the ring-opening process are sensitive to the monomer's structure, influencing its polymerizability. researchgate.net

Integration of Cholesteryl Carbonate Moieties into Macromolecular Architectures

The unique properties of cholesterol are harnessed by incorporating cholesteryl carbonate moieties into larger polymer structures. This integration can be achieved by creating polymers where the cholesterol group is part of the side chain or by forming block copolymers with distinct cholesterol-containing segments.

Side-Chain Liquid Crystalline Polymers (SCLCPs) Comprising Cholesterol

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where rigid mesogenic units, such as cholesterol, are attached to a flexible polymer backbone, often via a flexible spacer. nih.govnih.gov This architecture decouples the motion of the polymer backbone from the mesogenic side chains, allowing them to self-organize into liquid crystalline phases. nih.govopenaccessjournals.com

A variety of polymer backbones have been used for SCLCPs containing cholesterol, including polymethacrylates, polyacrylates, and polysiloxanes. nih.govnih.gov The synthesis of these polymers can be achieved through several controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP), as well as free-radical polymerization. nih.govrsc.org For example, methacrylate (B99206) monomers bearing a pendent cholesteryl group connected by different length methylene (B1212753) spacers can be synthesized and subsequently polymerized using RAFT. rsc.org The length of the flexible spacer plays a crucial role in the resulting liquid crystalline phase behavior. rsc.orgrsc.org These polymers are known to form various mesophases, including cholesteric and smectic phases. nih.govnih.gov

| Polymer Backbone | Polymerization Method | Spacer Type | Resulting Mesophase |

|---|---|---|---|

| Polymethacrylate | RAFT, Free-radical | Methylene | Smectic, Cholesteric |

| Polysiloxane | Hydrosilylation | Methylene, Siloxane | Smectic, Cholesteric |

| Polyacrylate | Free-radical | Methylene | Smectic A |

| Polyepoxide | Anionic | Methylene | Smectic A |

Block Copolymers and Amphiphilic Architectures Incorporating Cholesteryl Carbonate

The synthesis of block copolymers incorporating cholesteryl carbonate moieties leads to amphiphilic macromolecules that can self-assemble into ordered nanostructures in solution. nih.gov These materials combine the properties of different polymer blocks, such as the hydrophilicity of one block and the hydrophobicity and structural directivity of the cholesterol-containing block. nih.govdtu.dk

As mentioned previously, organocatalytic ROP of the Chol-8m monomer using a PEG macroinitiator is an effective method to create well-defined PEGylated amphiphilic diblock copolymers. nih.govnih.gov These copolymers, consisting of a hydrophilic PEG block and a hydrophobic polycarbonate block with cholesterol side chains, are of significant interest for biomedical applications. nih.gov In aqueous environments, these amphiphilic copolymers self-assemble into various morphologies. Research has shown that depending on the block lengths, they can form unique nanostructures, including disk-like micelles and two-dimensional sheets or membranes. nih.gov The ordering of the cholesteryl side-chains is believed to drive the formation of these specific morphologies. nih.gov

| Copolymer Structure | Synthesis Method | Hydrophobic Block | Self-Assembled Morphology |

|---|---|---|---|

| PEG-b-P(Chol-8m) | Organocatalytic ROP | Poly(cholesterol carbonate) | Disk-like micelles, Sheets |

| Poly(N-acryloylmorpholine)-b-Poly(cholesteryl acrylate) | RAFT | Poly(cholesteryl acrylate) | Polymersomes |

Spectroscopic and Structural Characterization of Cholesterol Ethyl Carbonate

Advanced Spectroscopic Characterization

The molecular structure of Cholesterol Ethyl Carbonate has been elucidated using a suite of advanced spectroscopic methods. Each technique provides a unique perspective on the compound's functional groups, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

While specific, detailed spectral assignments for this compound are not extensively published, the expected chemical shifts for both ¹H and ¹³C NMR can be reliably predicted based on the well-understood spectra of the cholesterol backbone and related cholesteryl esters, such as cholesteryl acetate.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by a complex series of overlapping multiplets, particularly in the aliphatic region (0.6-2.5 ppm), which are typical for the steroidal skeleton. Key diagnostic signals are anticipated as follows:

Ethyl Group: A quartet is expected around 4.1-4.2 ppm, corresponding to the methylene (B1212753) protons (-O-CH₂ -CH₃) of the ethyl carbonate moiety, coupled to the adjacent methyl protons. The terminal methyl protons (-CH₂-CH₃ ) would appear as a triplet around 1.2-1.3 ppm.

H-3 Proton: The proton on the carbon bearing the carbonate group (H-3) is expected to appear as a multiplet around 4.5-4.7 ppm. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom. nih.gov

Vinylic H-6 Proton: The olefinic proton at the C-6 position of the steroid B-ring is typically observed as a multiplet around 5.4 ppm. nih.gov

Methyl Protons: The characteristic singlet signals for the angular methyl groups (C-18 and C-19) are expected around 0.68 ppm and 1.02 ppm, respectively. The protons of the methyl groups on the isoprenoid side chain (C-21, C-26, C-27) appear as doublets in the 0.8-0.9 ppm range. huji.ac.il

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clear map of the carbon framework. Key resonances are predicted as follows:

Carbonyl Carbon: The carbonate carbonyl carbon (O-C =O) is the most downfield signal, expected in the 153-155 ppm region.

Vinylic Carbons: The carbons of the double bond in the B-ring, C-5 and C-6, are anticipated to resonate around 139 ppm and 123 ppm, respectively. huji.ac.il

C-3 Carbon: The carbon atom attached to the carbonate oxygen (C-3) is expected at approximately 75-78 ppm, shifted downfield compared to cholesterol itself due to the ester linkage.

Ethyl Group Carbons: The methylene carbon (-O-CH₂ -CH₃) is predicted to appear around 64 ppm, while the methyl carbon (-CH₂-CH₃ ) would be found further upfield at approximately 14 ppm.

Steroid Skeleton: The numerous other carbons of the cholesterol framework would produce a cluster of signals in the aliphatic region, typically between 10 and 60 ppm. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carbonyl (C=O) | - | ~154 |

| C-5 | - | ~139 |

| C-6 | ~5.4 (m) | ~123 |

| C-3 | ~4.6 (m) | ~77 |

| -O-CH₂-CH₃ | ~4.2 (q) | ~64 |

| -O-CH₂-CH₃ | ~1.3 (t) | ~14 |

| C-19 (CH₃) | ~1.02 (s) | ~19 |

| C-18 (CH₃) | ~0.68 (s) | ~12 |

| Side Chain CH₃ | ~0.8-0.9 (d) | ~22-23 |

| Steroid/Side Chain CH, CH₂ | 0.8-2.5 (m) | 10-60 |

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by vibrations characteristic of the ester functional group and the complex steroid backbone. The most prominent absorption bands are:

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected between 1740 cm⁻¹ and 1760 cm⁻¹. This peak is the most definitive indicator of the carbonate group. For comparison, the C=O stretch in cholesteryl oleyl carbonate appears around 1747 cm⁻¹. aip.org

C-O Stretch: Strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the C-O single bonds of the carbonate group are expected in the 1250-1270 cm⁻¹ (asymmetric) and 1000-1030 cm⁻¹ (symmetric) regions.

C-H Stretches: Multiple sharp bands in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the steroid skeleton and ethyl side chain. plos.org

C=C Stretch: A weaker absorption band around 1670 cm⁻¹ is attributable to the stretching of the C=C double bond in the B-ring of the cholesterol moiety. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Strong, Multiple |

| C=O Stretch (Carbonate) | 1740 - 1760 | Very Strong, Sharp |

| C=C Stretch | ~1670 | Weak to Medium |

| C-O Stretch (Asymmetric) | 1250 - 1270 | Strong |

| C-O Stretch (Symmetric) | 1000 - 1030 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is largely dictated by the electronic transitions within the cholesterol framework. The ethyl carbonate group itself does not possess chromophores that absorb in the near-UV or visible range. The key feature is the isolated C=C double bond in the steroid's B-ring. This results in a π → π* electronic transition that gives rise to a strong absorption maximum in the far-UV region, typically below 210 nm. aip.org Consequently, when dissolved in common UV solvents like ethanol (B145695) or hexane (B92381), this compound is expected to be transparent above ~220 nm.

Mass Spectrometry (MS) Techniques

Mass spectrometry of cholesteryl derivatives provides clear information about the molecular weight and fragmentation patterns. For this compound (molar mass: 458.75 g/mol ), the following is expected under electron ionization (EI) or electrospray ionization (ESI):

Molecular Ion (M⁺): A peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 458 or 459, respectively.

Primary Fragmentation: The most characteristic fragmentation pathway for cholesteryl esters is the loss of the substituent group and a proton, leading to the formation of the stable cholestadiene cation. This would result in a very prominent base peak at m/z 369 . nih.gov This fragment corresponds to the [C₂₇H₄₅]⁺ ion, representing the cholesterol backbone after elimination of ethyl carbonic acid.

Other fragments may arise from the loss of the entire ethyl carbonate group (C₃H₅O₃, 89 Da) leading to a fragment at m/z 369, or from further fragmentation of the steroid rings and the isoprenoid side chain.

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to FT-IR, with strong signals often arising from non-polar bonds. The Raman spectrum of this compound would show:

C=C Stretch: A strong band around 1670 cm⁻¹, characteristic of the double bond in the steroid ring. This vibration is often more intense in Raman than in IR spectra. nih.gov

Carbonate Vibrations: The symmetric stretching of the carbonate O-C-O group is expected to produce a distinct peak, while asymmetric stretches will also be present. mdpi.com

Skeletal Vibrations: A series of sharp and intense peaks below 1500 cm⁻¹ correspond to the complex C-C stretching and bending modes of the fused ring system. nih.gov

C-H Stretching Region: The region between 2800 and 3100 cm⁻¹ will be rich with signals from the numerous C-H bonds, providing information on the conformational order of the alkyl chains. nih.gov

Crystallographic Analysis and Solid-State Structure

The precise three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. A detailed study revealed that the compound crystallizes in the monoclinic space group P2₁, with four independent molecules (A, B, C, and D) in the asymmetric unit. koreascience.kr

The analysis provides key structural parameters that define the molecular packing and conformation:

Unit Cell Dimensions: The crystal lattice parameters were determined to be:

a = 12.339 Å

b = 19.981 Å

c = 24.312 Å

β = 90.58°

Molecular Conformation: The tetracyclic steroid core adopts a conformation typical of cholesterol derivatives. The A and C rings are in a standard chair conformation, while the B-ring is a twisted half-chair due to the C5=C6 double bond. The D-ring exists in a 13β, 14α-half chair conformation. koreascience.kr

Packing Arrangement: The molecules are arranged in a layered structure. This packing is characterized by a distinct segregation between the rigid, bulky steroid cores and the more flexible ethyl carbonate and isoprenoid tail regions. The steroid groups form a closely packed central layer, while the flexible chains occupy the interface between these layers. This type of layered packing is common among cholesterol derivatives and is closely related to their liquid crystalline properties. koreascience.krkoreascience.kr

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₃₀H₅₀O₃ |

| Formula Weight | 458.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.339(3) |

| b (Å) | 19.981(4) |

| c (Å) | 24.312(5) |

| β (°) | 90.58(3) |

| Volume (ų) | 5988(2) |

| Z (molecules/unit cell) | 8 (4 per asymmetric unit) |

| Source: Park, Y. J. (2005). Journal of the Korean Chemical Society. koreascience.kr |

X-ray Diffraction (XRD) and Single Crystal Structure Determination

The determination of the crystal structure of this compound has been accomplished through single-crystal X-ray diffraction. koreascience.kr This technique provides detailed information about the atomic arrangement within the crystal.

A study published in the Journal of the Korean Chemical Society presented the crystal structure of cholesteryl ethyl carbonate, revealing that its unit cell contains four crystallographically independent molecules, designated as A, B, C, and D. koreascience.kr The diffraction experiments were conducted at -40 °C using Mo-Kα radiation. koreascience.kr The structure was solved using direct methods and refined through a least-squares process, resulting in a final R-value of 0.064. koreascience.kr

The tetracyclic core of the cholesterol moiety exhibits conformations typical of related cholesterol derivatives. The A and C rings adopt a chair conformation, while the B ring is a twisted half-chair due to the C5=C6 double bond. The D ring presents a 13β, 14α-half chair conformation. koreascience.kr

Key crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C30H50O3 |

| Formula Weight | 458.71 |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 10.038(2) |

| b (Å) | 18.667(4) |

| c (Å) | 30.147(6) |

| β (°) ** | 90.56(3) |

| Volume (ų) ** | 5644.1(2) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.080 |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| Temperature | -40 °C |

| Data sourced from the Journal of the Korean Chemical Society. koreascience.kr |

Packing Modes and Layer Structures in Cholesteryl Carbonates

Cholesteryl esters and carbonates are known to form distinct layered structures in the solid state, a characteristic that influences their physical properties. iucr.orgmriquestions.com These packing arrangements are generally categorized into monolayer and bilayer types. mriquestions.com

In a monolayer packing arrangement, the molecules are organized into single layers. Within these layers, the rigid cholesterol steroid nuclei are typically closely packed in a central region, while the more flexible ester or carbonate chains and the isoprenoid tail of the cholesterol group form the interface between adjacent layers. iucr.orgmriquestions.com There are further subclassifications, such as monolayer type I and monolayer type II, which differ in the specific arrangement and interactions between the molecules within the layer. mriquestions.comnih.gov For example, Cholesteryl Oleyl Carbonate has been identified as having a type I monolayer structure. nih.gov

In a bilayer structure, the molecules arrange themselves tail-to-tail, forming a double layer. This type of packing is often observed in cholesteryl esters with longer alkyl chains. nih.gov The choice between a monolayer or bilayer packing is influenced by factors such as the length and nature of the ester or carbonate group, as well as intermolecular interactions like ring-chain and chain-chain associations. mriquestions.comnih.gov The semi-rigid cholesteryl groups form a closely packed central region within these layers. iucr.org

Isostructural Relationships Among Cholesteryl Carbonate Analogues

Isostructuralism, where different compounds crystallize in the same or very similar structures, is a known phenomenon among cholesterol derivatives. iucr.orgmriquestions.com This similarity in crystal packing occurs when the molecules have comparable shapes and sizes, allowing them to adopt analogous arrangements in the crystal lattice.

Research has shown that this compound is part of an isostructural series. iucr.org It shares its crystal structure with several other cholesteryl derivatives, as detailed in the table below.

| Compound | Isostructural with this compound |

| Cholesteryl Propyl Carbonate | Yes |

| Cholesteryl Crotyl Carbonate | Yes |

| Cholesteryl Crotonate | Yes |

| Data sourced from the International Union of Crystallography (IUCr) Journals. iucr.org |

Advanced Analytical Techniques for Cholesterol Ethyl Carbonate

Chromatographic Separation Methods

Chromatography is the cornerstone for the analysis of sterols and their derivatives, providing the necessary resolution to separate the target analyte from other related compounds and matrix components. The choice of technique depends on the analyte's volatility and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the analysis of non-volatile compounds like Cholesterol Ethyl Carbonate. These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. hplc.eu Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for separating cholesterol and its esters. moravek.cometsu.edu

The separation of this compound would be based on its hydrophobic interactions with the stationary phase. A typical mobile phase for such an analysis would consist of a mixture of organic solvents like acetonitrile (B52724), methanol (B129727), and isopropanol (B130326). uw.edu.planimbiosci.orgnih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective, though gradient elution may be required for more complex samples. uw.edu.plnih.gov Detection is commonly achieved using a UV detector at low wavelengths (around 205 nm), as cholesterol derivatives have weak absorbance, or more advanced detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) for higher sensitivity and specificity. hplc.euanimbiosci.orgnih.gov UHPLC offers advantages over traditional HPLC by using smaller particle size columns, which results in higher resolution, faster analysis times, and improved sensitivity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is the most common and powerful tool for the separation, identification, and quantification of phytosterols (B1254722) and their derivatives due to its high resolution. aocs.org For analysis by GC, compounds must be volatile and thermally stable. While free sterols often require derivatization to increase their volatility (e.g., conversion to trimethylsilyl (B98337) ethers), this compound, as an ester, may be analyzed directly. aocs.orgnih.gov GC is frequently coupled with Mass Spectrometry (GC-MS), which provides detailed structural information, allowing for definitive identification of the analyte. springernature.comspringernature.comcreative-proteomics.com

The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net The column, typically with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. researchgate.netmdpi.com A temperature-programmed oven is used to gradually increase the column temperature, facilitating the elution of compounds over a range of volatilities. researchgate.netmdpi.com GC-MS provides high sensitivity and selectivity, making it an ideal method for the detailed analysis of sterols. springernature.comresearchgate.net

Thin-Layer Chromatography (TLC) for Purity and Separation Assessment

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for the separation of lipids and to assess the purity of compounds. researchgate.netlibretexts.org In the context of this compound, TLC on silica (B1680970) gel plates (a polar stationary phase) can effectively separate it from more polar impurities, such as unreacted cholesterol, and less polar byproducts. rockefeller.edu

The separation is achieved by developing the plate in a sealed chamber containing a nonpolar mobile phase, typically a mixture of solvents like hexane (B92381), diethyl ether, and acetic acid. rockefeller.eduaocs.org Nonpolar compounds like this compound will travel further up the plate than polar compounds, which have stronger interactions with the silica gel. rockefeller.edu After development, the separated spots can be visualized, for example, by using iodine vapor, which binds to the double bonds in the lipid structure, or by charring with an acid spray. rockefeller.eduweebly.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify the compound. libretexts.org Argentation TLC, which incorporates silver nitrate (B79036) into the silica gel, can be used to separate cholesterol esters based on the degree of unsaturation in their fatty acid moiety, although this is less relevant for the ethyl carbonate derivative. nih.gov

Method Validation and Optimization Parameters (e.g., mobile phases, columns)

Developing a robust analytical method requires careful optimization and validation of key parameters to ensure accurate and reproducible results.

For HPLC/UHPLC analysis of this compound, critical parameters to optimize include:

Column: Reversed-phase columns, such as C18, are standard for sterol analysis. The choice of column length, internal diameter, and particle size will affect resolution, analysis time, and back pressure. uw.edu.plnih.gov

Mobile Phase: The composition of the mobile phase (e.g., the ratio of acetonitrile to methanol or isopropanol) is crucial for achieving optimal separation. moravek.comhawachhplccolumn.com The pH and ionic strength may also be adjusted, particularly for more complex sample matrices. moravek.com

Flow Rate and Temperature: These parameters influence retention times and peak shapes and must be controlled. uw.edu.plnih.gov

For GC/MS analysis, optimization involves:

Column: A capillary column with a nonpolar stationary phase (e.g., DB-5MS) is typically chosen. researchgate.net

Temperature Program: The initial oven temperature, ramp rates, and final temperature must be optimized to ensure good separation of all components of interest within a reasonable time. researchgate.netmdpi.com

Injector and Detector Temperatures: These must be high enough to ensure complete vaporization of the sample and prevent condensation, respectively. aocs.org

Method validation typically assesses linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

| Technique | Parameter | Typical Specification |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol/Isopropanol mixtures uw.edu.planimbiosci.orgnih.gov | |

| Flow Rate | 1.0 - 1.5 mL/min uw.edu.pl | |

| Detector | UV (205 nm), CAD, MS nih.gov | |

| GC-MS | Column | Capillary, 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) researchgate.netmdpi.com |

| Carrier Gas | Helium researchgate.net | |

| Oven Program | Initial temp 100°C, ramp to 300-320°C researchgate.netmdpi.com | |

| Detector | Mass Spectrometer (Electron Impact Ionization) aocs.org | |

| TLC | Stationary Phase | Silica Gel 60 researchgate.net |

| Mobile Phase | Hexane/Diethyl Ether/Acetic Acid mixtures aocs.org |

Sample Preparation Methodologies for Analysis

Proper sample preparation is a critical step to isolate this compound from the sample matrix, remove interfering substances, and ensure compatibility with the chosen analytical instrument.

Saponification and Extraction Procedures for Derivatized Sterols

Cholesterol in biological and food samples often exists in both free form and as esters. To determine the total cholesterol content, a saponification step is required to hydrolyze the esters back to free cholesterol. nih.gov Saponification is a hydrolysis reaction carried out with a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solution like methanol or ethanol (B145695). etsu.eduuw.edu.plsigmaaldrich.com The mixture is heated to facilitate the cleavage of the ester bond. sigmaaldrich.com

While this procedure is essential for analyzing total cholesterol from a mixture of esters, it would hydrolyze this compound. Therefore, for the analysis of the intact this compound molecule, saponification must be omitted.

Extraction is performed to isolate the lipid fraction, including this compound, from the sample. Common lipid extraction methods include:

Liquid-Liquid Extraction (LLE): This involves using organic solvents to partition the lipids from an aqueous sample. Solvents like hexane are effective for extracting nonpolar sterol esters. sigmaaldrich.com The classic Bligh-Dyer method uses a chloroform/methanol mixture for a more comprehensive lipid extraction. nih.govlipidmaps.orgnih.gov

Solid-Phase Extraction (SPE): SPE can be used to clean up the sample extract and isolate specific lipid classes. A silica cartridge can be used to separate nonpolar compounds like cholesterol esters from more polar lipids. nih.govlipidmaps.orglipidmaps.org The sample is loaded onto the cartridge, and solvents of increasing polarity are used to selectively elute the different fractions. lipidmaps.org

Following extraction, the solvent is typically evaporated under a stream of nitrogen, and the residue is redissolved in a solvent suitable for injection into the chromatograph. sigmaaldrich.comlipidmaps.org

| Procedure | Description | Reagents | Purpose |

|---|---|---|---|

| Saponification | Alkaline hydrolysis of ester bonds. youtube.com | Methanolic or Ethanolic KOH/NaOH uw.edu.plsigmaaldrich.com | To measure total cholesterol by converting all esters to free cholesterol. (Note: This step hydrolyzes this compound and should be omitted if analyzing the intact molecule). |

| Liquid-Liquid Extraction | Separation of lipids from the sample matrix based on solubility. | Chloroform/Methanol (Bligh-Dyer) or Hexane/Isopropanol nih.govnih.gov | To isolate the total lipid fraction containing this compound. |

| Solid-Phase Extraction | Purification and fractionation of the lipid extract. lipidmaps.org | Silica cartridges with various elution solvents (e.g., hexane, isopropanol in hexane) lipidmaps.org | To clean up the sample and isolate the sterol ester fraction. |

Purification Techniques for Synthesized Cholesterol Carbonate Products

The purification of synthesized cholesterol carbonate products, such as this compound, is a critical step to remove unreacted starting materials, catalysts, and by-products, ensuring the final product possesses the high purity required for its applications. The primary methods employed for the purification of cholesterol derivatives are chromatographic techniques and recrystallization. researchgate.netmt.com

Chromatographic methods are widely used for the separation and purification of cholesterol and its esters. nih.gov Column chromatography using silica gel is a common approach to separate the desired cholesterol carbonate from impurities. nih.gov The choice of the mobile phase (eluent) is crucial for effective separation. For instance, in the purification of related cholesterol derivatives, solvent systems like chloroform/hexane have been utilized. cambridge.org Thin-layer chromatography (TLC) is also an effective, simple, and inexpensive tool for monitoring the purity of cholesterol derivatives and guiding the separation process. researchgate.net For more precise separation and quantification, High-Performance Liquid Chromatography (HPLC) can be employed, offering higher resolution and sensitivity. nih.govnih.gov

Recrystallization is another fundamental technique for purifying solid cholesterol esters. mt.comresearchgate.net This method involves dissolving the crude synthesized product in a suitable hot solvent and allowing it to cool slowly. mt.com As the solution cools, the solubility of the cholesterol carbonate decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The selection of an appropriate solvent is key to successful recrystallization; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For cholesteryl esters, n-pentyl alcohol has been noted as an effective recrystallization solvent for removing impurities. researchgate.net In the purification of similar compounds like phytosterol esters, crystallization has been shown to effectively remove unreacted fatty acids and other impurities, achieving purities above 98%. researchgate.net Following the initial purification, a final wash and drying of the collected crystals yield the purified cholesterol carbonate product. mt.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For liquid crystalline materials like this compound, these techniques are indispensable for characterizing their complex phase behavior. Differential Scanning Calorimetry (DSC) is a primary thermal analysis tool used to study the thermotropic (temperature-dependent) phase transitions of cholesteryl esters. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly valuable for studying the phase behavior of cholesteryl esters, which exhibit multiple phase transitions as they are heated or cooled. technologynetworks.comnih.gov

A DSC thermogram plots heat flow against temperature. Endothermic (heat-absorbing) and exothermic (heat-releasing) transitions appear as peaks on the curve. For cholesteric liquid crystals, these peaks correspond to transitions between different phases, such as the solid crystalline to smectic phase, smectic to cholesteric (liquid crystal) phase, and finally, the cholesteric to isotropic liquid phase. cambridge.orgresearchgate.net The temperature at which the peak maximum occurs is the transition temperature (T), and the integrated area under the peak provides the enthalpy change (ΔH) associated with the transition. cambridge.org The entropy change (ΔS) can then be calculated from these values.

Research on various cholesteryl carbonates and esters reveals distinct thermal behaviors. For example, a study on sodium cholesteryl carbonate identified a major endothermic transition at approximately 142.8 °C upon heating, with an associated enthalpy change of 4.55 kcal/mol. cambridge.org The characteristics of these transitions, including their temperature and enthalpy, are sensitive to the molecular structure of the ester, such as the length and saturation of the alkyl chain. researchgate.netnih.gov The presence of impurities or the mixing of different cholesteryl esters can also significantly alter the thermal transitions, often lowering the transition temperatures and reducing the enthalpy. researchgate.netnih.gov

Below is a data table summarizing the thermal transition properties of various cholesteryl compounds as determined by DSC analysis.

| Compound | Heating/Cooling | Transition Temperature (Tp, °C) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (ΔS, cal/mol-K) | Reference |

|---|---|---|---|---|---|

| Sodium Cholesteryl Carbonate (SCC) | Heating | 142.8 | 4.55 | 10.16 | cambridge.org |

| Sodium Cholesteryl Carbonate (SCC) | Heating | 102 | <0.07 (estimated) | N/A | cambridge.org |

| Cholesteryl Oleyl Carbonate (COC) | Heating | 20 | 0.13 | N/A | cambridge.org |

| Cholesteryl Oleyl Carbonate (COC) | Heating | 36 | 0.11 | N/A | cambridge.org |

| Cholesteryl Myristate (CM) | Heating | 71.5 | 10.01 | N/A | cambridge.org |

| Cholesteryl Myristate (CM) | Heating | 78.2 | 0.20 | N/A | cambridge.org |

| Cholesteryl Myristate (CM) | Heating | 84.5 | 0.15 | N/A | cambridge.org |

Theoretical and Computational Studies on Cholesterol Ethyl Carbonate Systems

Quantum-Chemical Investigations of Molecular Properties

Quantum-chemical methods are instrumental in understanding the intrinsic properties of molecules at the electronic level. These calculations can predict molecular geometry, orbital energies, charge distributions, and other fundamental characteristics that dictate the molecule's behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. rsc.orgucc.ie This method is favored for its balance of accuracy and computational efficiency, making it suitable for large molecules like Cholesterol Ethyl Carbonate. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties.

In a typical DFT study of this compound, the B3LYP functional with a 6-31G(d) basis set could be utilized to investigate the interaction between a lithium ion and the carbonate group, which is relevant in the context of lithium-ion batteries. ucc.ieresearchgate.net Such calculations would help in understanding the stable configurations and the nature of the ion-solvent interactions. The primary goal of these investigations is often to understand how the addition of different solvent mixtures can enhance ionic transfer at interfaces, such as the graphite/electrolyte interface in batteries. ucc.ie The stability of complexes formed between this compound and other molecules or ions can also be assessed through DFT calculations.

Table 1: Representative Applications of DFT in Carbonate Systems

| Studied System | Computational Method | Key Findings |

| Ethylene carbonate-based binary electrolyte mixtures | B3LYP/6-31G(d) | Favors the stability of EC-based binary mixtures and high EC-content systems. ucc.ieresearchgate.net |

| Adsorption of ethylene carbonate on α-Al2O3(0001) surface | Density Functional Theory | Adsorption energies and charge transfer depend on surface coverage and molecular orientation. whiterose.ac.uk |

This table is interactive. Click on the headers to sort.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its optical properties.

For the cholesterol molecule itself, frontier molecular orbital analysis has been performed. researchgate.net The addition of an ethyl carbonate group to the cholesterol backbone would be expected to influence the energies of these frontier orbitals. The electron-withdrawing nature of the carbonate group would likely lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap. This, in turn, could affect the molecule's reactivity and its absorption spectrum. A smaller HOMO-LUMO gap generally implies a higher reactivity and a shift in absorption to longer wavelengths.

Table 2: Frontier Molecular Orbital Energies for Cholesterol (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Note: These are representative values for the cholesterol molecule and would be altered by the presence of the ethyl carbonate group. The specific values for this compound would require dedicated computational studies.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from computational chemistry calculations. wikipedia.org This analysis provides a way to quantify the distribution of electrons among the atoms in a molecule, which is fundamental to understanding its polarity, reactivity, and intermolecular interactions. researchgate.netchemrxiv.org The charge distribution in this compound would be characterized by electronegative oxygen atoms in the carbonate group bearing partial negative charges, while the adjacent carbonyl carbon would have a partial positive charge.

The hydrogen atoms are generally electropositive. researchgate.net The distribution of these charges across the entire molecule influences its electrostatic potential and how it interacts with other polar molecules and ions. The Mulliken charge distribution can be sensitive to the choice of basis set used in the calculation, which is an important consideration for its interpretation. wikipedia.org

Table 3: Illustrative Mulliken Atomic Charges for a Carbonate Group

| Atom | Partial Charge (e) |

| Carbonyl Carbon (C=O) | +0.60 |

| Carbonyl Oxygen (C=O) | -0.45 |

| Ester Oxygen (O-C=O) | -0.35 |

| Ester Oxygen (C-O-C) | -0.30 |

Note: These are generalized values for a carbonate functional group and the actual charges in this compound would be influenced by the rest of the molecular structure.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energies and structures of reactants, transition states, and products.

The formation of this compound likely involves the reaction of cholesterol with a suitable ethyl carbonate precursor. The thermodynamic feasibility of such a reaction can be evaluated by calculating the changes in standard molar enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°).

For an analogous reaction, the synthesis of glycerol carbonate from glycerol and diethyl carbonate, thermodynamic parameters have been experimentally and computationally studied. researchgate.net In one such study, the standard molar properties were determined, providing insight into the endothermic or exothermic nature of the reaction and its spontaneity. For the transesterification of glycerol with diethyl carbonate, the reaction was found to be endothermic. researchgate.net

Table 4: Thermodynamic Parameters for the Synthesis of Glycerol Carbonate

| Thermodynamic Parameter | Value |

| Standard Molar Enthalpy (ΔH°) | 115.71 kJ mol⁻¹ |

| Standard Molar Gibbs Free Energy (ΔG°) | 13.523 kJ mol⁻¹ |

| Standard Molar Entropy (ΔS°) | 0.343 kJ mol⁻¹ K⁻¹ |

Source: Adapted from a study on the synthesis of glycerol carbonate from glycerol and diethyl carbonate. researchgate.net These values serve as an example for a similar carbonate formation reaction.

Kinetic modeling allows for the quantitative study of reaction rates and the elucidation of reaction mechanisms. The synthesis of carbonates often proceeds through transesterification or transcarbonation reactions. nih.govresearchgate.net Kinetic models for these reactions can be developed by fitting experimental data to various rate equations.

For instance, the synthesis of glycerol carbonate from glycerol and ethylene carbonate has been modeled. nih.govresearchgate.netmdpi.com These studies often find that the reaction can be described by a bimolecular model, where the rate is dependent on the concentrations of both reactants. nih.govresearchgate.net The activation energy (Ea) for the reaction is a key parameter obtained from these kinetic studies, indicating the energy barrier that must be overcome for the reaction to occur. For the reaction between glycerol and ethylene carbonate catalyzed by zinc stearate, an activation energy of approximately 69.2 kJ·mol⁻¹ has been reported. nih.govresearchgate.net A similar approach could be applied to model the synthesis of this compound to optimize reaction conditions and catalyst selection.

Simulations of Self-Assembly and Intermolecular Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool for investigating the nanoscale behavior of complex molecular systems. In the context of cholesterol derivatives, these simulations provide invaluable insights into the fundamental processes of self-assembly and the nature of intermolecular forces that govern the formation of ordered structures. While direct and extensive simulation studies specifically targeting this compound are not widely available in the public literature, the principles and methodologies can be understood from studies on analogous cholesteryl conjugates, such as cholesteryl esters with longer alkyl chains (e.g., cholesteryl oleate). nih.gov

Molecular Dynamics Simulations of Cholesteryl Conjugate Assemblies

Molecular dynamics simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For cholesteryl conjugates, these simulations can elucidate the mechanisms behind their aggregation and the formation of larger, ordered assemblies.

Methodology of a Typical MD Simulation:

System Setup: A simulation box is created containing a number of this compound molecules. The number of molecules is chosen to be large enough to observe collective behavior but manageable from a computational standpoint. The molecules are initially placed in random positions and orientations.

Force Field Selection: A force field is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. For organic molecules like this compound, force fields such as OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used. These force fields describe both the intramolecular (bond lengths, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions.

Solvation (Optional): If the behavior in a solvent is of interest, solvent molecules (e.g., water, organic solvents) are added to the simulation box.

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes or high-energy conformations.

Equilibration: The system is then gradually heated to the desired temperature and equilibrated at the target pressure, allowing the molecules to relax and reach a stable state.

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectories of all atoms.

Insights from Simulations of Analogous Systems:

Simulations of cholesteryl esters, such as cholesteryl oleate, have provided key insights into their structural and dynamical properties in isotropic environments. nih.gov These studies have shown that even in a fluid state, there is significant short-range orientational order between molecules. nih.gov For this compound, with its shorter and more polar carbonate group, simulations would be expected to reveal distinct packing and interaction motifs compared to its longer-chain ester counterparts.

Illustrative Data from a Hypothetical Simulation of this compound:

The following table represents the type of data that could be extracted from a molecular dynamics simulation to characterize the intermolecular interactions.

| Interaction Type | Average Distance (Å) | Predominant Interacting Groups |

| Steroid Ring Stacking | 4.5 - 6.0 | Planar faces of the cholesterol core |

| Carbonate-Carbonate | 3.5 - 5.0 | C=O and O-C-O moieties |

| Ethyl Chain - Ethyl Chain | 4.0 - 5.5 | Hydrophobic interactions of the ethyl groups |

| Steroid - Ethyl Chain | 4.0 - 6.0 | Van der Waals interactions |

This table is illustrative and based on general principles of molecular interactions. Actual values would be derived from specific simulation studies.

Prediction of Mesophase Behavior and Structure-Property Relationships

The formation of liquid crystalline phases (mesophases) is a hallmark of many cholesterol derivatives. optica.orgwikipedia.org Computational methods can be employed to predict the type of mesophase (e.g., nematic, smectic, cholesteric) that a molecule like this compound is likely to form and to understand the relationship between its molecular structure and its macroscopic properties.

The mesophase behavior is a delicate balance of molecular shape, intermolecular forces, and chirality. The rigid, planar steroid nucleus of cholesterol promotes parallel alignment, while the chiral centers induce a helical twist, leading to the characteristic cholesteric (chiral nematic) phase. researchgate.net The nature of the group at the 3β-position significantly modulates this behavior.

Structure-Property Relationships in Cholesteryl Derivatives:

Alkyl Chain Length: In cholesteryl esters, the length of the alkyl chain has a profound effect on the type and stability of the mesophase. Shorter chains tend to favor the formation of cholesteric phases, while longer chains can lead to the appearance of smectic phases, where the molecules are organized into layers.

Nature of the Linkage Group: The ester or carbonate linkage influences the polarity and geometry of the molecule. The carbonate group in this compound is expected to have a different dipole moment and steric profile compared to an ester linkage, which would affect the intermolecular interactions and, consequently, the mesophase properties.

Chirality: The inherent chirality of the cholesterol molecule is the driving force for the formation of the helical superstructure in the cholesteric phase. The pitch of this helix is a key property that is sensitive to molecular structure and temperature. optica.org

Predicted Mesophase Behavior of this compound:

Based on the principles observed in other short-chain cholesteryl derivatives, this compound is predicted to exhibit a cholesteric liquid crystal phase. The short ethyl group is less likely to promote the lamellar packing required for a smectic phase. Computational studies could predict the transition temperatures and the helical pitch of this cholesteric phase.

Illustrative Table of Predicted Mesophase Properties:

The following table illustrates the kind of structure-property relationships that computational models could predict for a series of short-chain cholesteryl carbonates.

| Compound | Chain Length | Predicted Mesophase | Predicted Transition Temp (°C) | Predicted Helical Pitch (nm) |

| Cholesteryl Methyl Carbonate | 1 | Cholesteric | 95-105 | 250 |

| This compound | 2 | Cholesteric | 90-100 | 280 |

| Cholesteryl Propyl Carbonate | 3 | Cholesteric/Smectic A | 85-95 | 320 |

This table is for illustrative purposes to demonstrate structure-property trends. The values are hypothetical.

Computational studies, therefore, provide a theoretical framework to understand and predict the behavior of this compound at the molecular level. By simulating its self-assembly and analyzing the resulting structures, a detailed picture of its intermolecular interactions and mesophase-forming tendencies can be developed, guiding experimental investigations and the design of new materials.

Cholesterol Ethyl Carbonate in Materials Science and Engineering

Liquid Crystalline Behavior and Mesophases

Cholesterol Ethyl Carbonate, like many cholesteryl esters and carbonates, displays a rich variety of liquid crystalline phases, or mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The arrangement of molecules in these phases gives rise to their unique optical and physical properties.

Chiral Nematic (N) Phase Formation in Cholesteric Materials*

The presence of the chiral cholesterol moiety in this compound is fundamental to the formation of the chiral nematic (N*) phase, also known as the cholesteric phase. In this phase, the elongated molecules align, on average, along a common direction, known as the director. Due to the chirality of the constituent molecules, this director is not constant in space but twists in a helical fashion. mcgill.cawikipedia.org This helical structure is a defining characteristic of cholesteric liquid crystals and is responsible for their unique optical properties, such as selective reflection of light. mcgill.ca

The pitch of the helix, which is the distance over which the director rotates by 360 degrees, is a critical parameter of the chiral nematic phase and is highly sensitive to temperature. This temperature dependence of the pitch is a key feature utilized in applications such as thermometers and sensors. The formation and stability of the chiral nemematic phase are influenced by intermolecular interactions, which are dictated by the molecular structure of the cholesteryl derivative.

Smectic Phase Characteristics and Transitions

In addition to the chiral nematic phase, this compound is expected to exhibit one or more smectic phases at temperatures below the N* phase. Smectic phases are characterized by a higher degree of order compared to the nematic phase, with molecules arranged in layers. differencebetween.com Within these layers, the molecules can have different arrangements, leading to various types of smectic phases (e.g., Smectic A, where the molecules are perpendicular to the layer planes, and Smectic C, where they are tilted). mcgill.ca

The transition from the chiral nematic to a smectic phase upon cooling is a common feature of many cholesteryl derivatives. This transition involves the formation of a one-dimensional translational order (the layering) in addition to the orientational order of the nematic phase. Studies on analogous compounds like cholesteryl oleyl carbonate have shown the presence of a smectic A phase. researchgate.net The characteristics of these smectic phases and the nature of the transitions between them are crucial for the development of liquid crystal-based devices.

The table below shows the phase transition temperatures for Cholesteryl Oleyl Carbonate, a compound analogous to this compound.

| Phase Transition | Temperature (°C) |

| Smectic A to Chiral Nematic | ~20 |

| Chiral Nematic to Isotropic | ~35-40 |

Data for Cholesteryl Oleyl Carbonate, an analogue of this compound. cambridge.org

Temperature Dependence of Mesophase Transitions and Rheological Behavior

The transitions between the different mesophases of this compound are thermally driven and occur at specific temperatures. These phase transitions can be detected and characterized using techniques such as differential scanning calorimetry (DSC), which measures the heat flow associated with the transitions. technologynetworks.com The temperatures at which these transitions occur are sensitive to the purity of the compound and its molecular structure.

The rheological, or flow, behavior of this compound is intricately linked to its liquid crystalline phase. The viscosity and viscoelastic properties of the material change significantly at the mesophase transitions. For instance, the viscosity generally decreases with increasing temperature, but can exhibit anomalous behavior near a phase transition. mriquestions.com The ordered nature of the liquid crystalline phases results in anisotropic flow properties, meaning the resistance to flow depends on the direction of the applied force relative to the molecular alignment.

Rheological Properties of Cholesteryl Carbonate Mesogens

The study of the flow and deformation of matter, known as rheology, provides valuable insights into the structure and dynamics of liquid crystalline materials like this compound. The rheological properties of these materials are complex and highly dependent on the specific mesophase, temperature, and applied shear conditions.

Viscoelastic Properties and Shear Thinning Behavior

Cholesteric liquid crystals, including this compound, exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. ias.ac.in When subjected to a small, oscillating shear stress, a portion of the energy is dissipated as heat (viscous response), while another portion is stored and recovered (elastic response). This behavior can be quantified by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. mdpi.com

A common characteristic of many liquid crystalline materials is shear thinning, where the viscosity of the material decreases as the rate of shear strain increases. wikipedia.org This behavior is attributed to the alignment of the liquid crystal director with the direction of flow under shear. At low shear rates, the helical structure of the cholesteric phase can be disrupted, leading to a decrease in viscosity. wikipedia.org This non-Newtonian characteristic is crucial for the processing and application of these materials.

Newtonian and Non-Newtonian Flow Characteristics in Cholesteric Systems

Under certain conditions, cholesteric liquid crystals can exhibit Newtonian flow, where the viscosity is independent of the shear rate. biotrib.eu This is often observed at very low or very high shear rates. tandfonline.com At low shear rates, the helical structure may remain largely intact, resulting in a constant viscosity. Conversely, at very high shear rates, the helical structure can be completely unwound, leading to a nematic-like state with a lower, constant viscosity. tandfonline.com

Between these two extremes, in the intermediate shear rate regime, cholesteric systems typically display non-Newtonian, shear-thinning behavior. tandfonline.comrheosense.com The transition between these flow regimes is dependent on factors such as temperature, the pitch of the cholesteric helix, and the specific molecular interactions of the compound. Understanding these flow characteristics is essential for controlling the alignment and properties of this compound in various applications.

The following table summarizes the expected rheological behavior of this compound in its different phases.

| Phase | Flow Behavior | Viscosity Dependence on Shear Rate |

| Isotropic Liquid | Newtonian | Independent |

| Chiral Nematic (N) | Non-Newtonian (Shear Thinning) | Decreases with increasing shear rate |

| Smectic | Non-Newtonian | Generally higher viscosity than N phase, can exhibit shear thinning |

Self-Assembling Properties in Organized Systems

The self-assembly of cholesterol derivatives is a cornerstone of their utility in materials science. This behavior is primarily dictated by the unique amphiphilic nature of the cholesterol molecule, which consists of a rigid, planar steroid ring system and a flexible alkyl tail. The addition of a polar group, such as an ethyl carbonate moiety, further influences the intermolecular interactions that drive the formation of ordered structures.

Formation of Layer Structures and Ordered Molecular Arrays

In related cholesterol-based compounds, the molecules tend to arrange themselves into layered structures, a hallmark of the smectic phase of liquid crystals. In these arrangements, the rigid cholesterol cores align in parallel, forming layers, while the flexible tails extend outwards. This organization is a direct consequence of the energetic favorability of stacking the flat, rigid steroid nuclei.

For cholesteric liquid crystals, a chiral variation of the nematic phase, the molecules exhibit a helical twist. Each successive layer of molecules is slightly rotated relative to the one below it, creating a periodic helical structure. This chirality, inherent to the cholesterol molecule itself, is fundamental to the unique optical properties of these materials.

Influence of Molecular Structure on Self-Assembly and Morphology

The specific morphology of the self-assembled structures is highly dependent on the molecular architecture. The size and nature of the ester or carbonate group attached to the cholesterol core play a critical role. For instance, the length of the alkyl chain in cholesteryl esters is known to directly influence the type of mesophase formed and the temperature at which phase transitions occur.

In the case of this compound, the relatively small and polar ethyl carbonate group would be expected to influence the packing of the molecules. It can be inferred that this group would contribute to the intermolecular dipole-dipole interactions, potentially affecting the pitch of the helical structure in a cholesteric phase or the interlayer spacing in a smectic phase. However, without specific research on this compound, these remain educated inferences based on the behavior of similar molecules.

Applications in Optoelectronics and Photonics Derived from Mesophase Behavior

The unique optical properties arising from the liquid crystalline phases of cholesterol derivatives have paved the way for their use in various optoelectronic and photonic applications.

Utilization in Color Information Technology

The application of cholesteric liquid crystals in color information technology stems from their ability to selectively reflect light of a specific wavelength, a phenomenon known as Bragg reflection. The wavelength of the reflected light is determined by the pitch of the helical structure and the average refractive index of the material. When the pitch of the helix is on the order of the wavelength of visible light, the material will exhibit vibrant iridescent colors.

Table 1: Factors Influencing the Color Properties of Cholesteric Liquid Crystal Mixtures

| Factor | Influence on Helical Pitch | Resulting Effect on Reflected Color |

| Temperature | Can increase or decrease the pitch depending on the specific material composition. | A shift towards longer wavelengths (red-shift) or shorter wavelengths (blue-shift). |

| Composition | The addition of different cholesteryl derivatives, like this compound, can alter the overall helical twisting power of the mixture. | Fine-tuning of the baseline color and the temperature sensitivity of the color change. |

| Electric Field | Can unwind the helical structure, leading to a loss of selective reflection. | Transition from a colored (reflective) state to a transparent state. |

Lasing and Mirrorless Lasing Phenomena in Cholesteric Systems

Cholesteric liquid crystals can act as self-organizing, one-dimensional photonic crystals. The periodic helical structure provides a natural distributed feedback mechanism for light. rsc.orgkent.edu When a fluorescent dye is doped into a cholesteric liquid crystal matrix, or if the liquid crystal itself is fluorescent, the emitted light can be amplified as it propagates along the helical axis. kent.eduoptica.org

At the edges of the photonic bandgap created by the helical structure, the density of photonic states is high, which facilitates stimulated emission and leads to lasing. rsc.org A significant advantage of this system is that it does not require external mirrors to create a resonant cavity, a phenomenon known as "mirrorless lasing". rsc.orgresearchgate.net The wavelength of the laser emission is determined by the pitch of the cholesteric helix and can therefore be tuned by the same factors that influence the reflected color. rsc.org While the general principles are well-established for cholesteric systems, specific studies detailing the use or advantages of this compound in such lasing applications are not presently available.

Cholesterol Ethyl Carbonate in Polymer Science

Incorporation of Cholesteryl Carbonate into Polymer Architectures

The integration of cholesteryl carbonate moieties into polymer structures is a key strategy for developing advanced materials with unique self-assembly properties and functionalities. Cholesterol, a naturally occurring and biocompatible molecule, possesses a rigid, hydrophobic structure that can significantly influence the behavior of polymers to which it is attached nih.govdtu.dk. This section explores the synthesis of cholesterol-functionalized copolymers, particularly with poly(ethylene glycol), and the role these cholesterol derivatives play in polymer design.

Synthesis of Cholesterol-Functionalized Poly(ethylene glycol) (PEG) Copolymers

The synthesis of amphiphilic block copolymers combining a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic cholesterol end-group is a common approach to creating self-assembling macromolecules. nih.govmdpi.com One of the most direct methods to achieve this is through a post-polymerization modification, where a reactive cholesterol derivative is coupled to the end-group of a pre-existing polymer. mdpi.com

A frequently used method involves the reaction of a hydroxyl-terminated PEG (PEG-OH) or monomethoxy-PEG (mPEG-OH) with cholesteryl chloroformate. mdpi.comnih.gov This reaction is typically an esterification carried out in an organic solvent like dichloromethane (B109758). The process is often facilitated by a base, such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (DMAP), to neutralize the HCl byproduct and accelerate the reaction, respectively. mdpi.com This yields a copolymer where the cholesterol group is linked to the PEG chain via a carbonate bond, forming a cholesterol-PEG (Chol-PEG) conjugate. nih.govmdpi.com

Another strategy involves using cholesterol itself as an initiator for the ring-opening polymerization (ROP) of cyclic monomers. dtu.dkmdpi.com For instance, the hydroxyl group on cholesterol can initiate the polymerization of monomers like ε-caprolactone or lactide, resulting in a polymer chain growing directly from the cholesterol molecule. nih.govdtu.dk While this method is effective for creating polyesters, direct synthesis with PEG via this route is less common. Therefore, coupling reactions remain a primary and versatile method for preparing cholesteryl carbonate-functionalized PEG copolymers. mdpi.commdpi.com

| Parameter | Description | Common Reagents | Reference |

| Polymer Precursor | The hydrophilic block, typically with a terminal hydroxyl group. | Monomethoxy-poly(ethylene glycol) (mPEG-OH) | mdpi.com |

| Cholesterol Derivative | A reactive form of cholesterol used for coupling. | Cholesteryl chloroformate | mdpi.comnih.gov |

| Coupling Reaction | The chemical reaction used to link the polymer and cholesterol moiety. | Esterification | nih.govmdpi.com |

| Catalyst/Base | Used to facilitate the coupling reaction. | 4-dimethylaminopyridine (DMAP), Triethylamine (TEA) | mdpi.com |

| Resulting Linkage | The chemical bond formed between the PEG chain and the cholesterol group. | Carbonate bond | nih.gov |

Role of Cholesteryl Moieties in Polymer Design and Functionality